2-[(1-Isoquinolinylimino)methyl]phenol
Description
2-[(1-Isoquinolinylimino)methyl]phenol is a phenolic Schiff base derivative featuring an isoquinoline moiety linked via an iminomethyl (-CH=N-) group to a phenolic ring. Isoquinoline derivatives are well-documented for diverse bioactivities, including antitumor, antimicrobial, and neurotoxic effects . The imine group (C=N) in Schiff bases often confers metal-chelating properties, making such compounds relevant in coordination chemistry and drug design . The phenolic hydroxyl group may enhance solubility and enable hydrogen bonding, influencing molecular interactions in biological systems .
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(isoquinolin-1-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-15-8-4-2-6-13(15)11-18-16-14-7-3-1-5-12(14)9-10-17-16/h1-11,19H |
InChI Key |
XJAQXZBZCNORKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Isoquinolinylimino)methyl]phenol typically involves the condensation of isoquinoline-1-carbaldehyde with 2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Isoquinolinylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(1-Isoquinolinylimino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Isoquinolinylimino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 3: Physicochemical Properties
- Lipophilicity Trends: Longer alkyl chains (e.g., decylamino ) increase LogP, favoring membrane penetration but reducing water solubility.
- Hydrogen Bonding: The phenolic -OH and imine groups in the target compound may improve solubility in polar solvents compared to alkylamino analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
